3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
3-[3-(3,4-Dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure integrates a thiazolidin-4-one core modified with a 3,4-dimethoxybenzylidene substituent at position 5 and a 3-(3,4-dihydroquinolinyl)-3-oxopropyl chain at position 2.
Properties
IUPAC Name |
(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-29-19-10-9-16(14-20(19)30-2)15-21-23(28)26(24(31)32-21)13-11-22(27)25-12-5-7-17-6-3-4-8-18(17)25/h3-4,6,8-10,14-15H,5,7,11-13H2,1-2H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZVDGWFBUAOCK-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that compounds with similar structures possess potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazolidinones have been recognized for their anticancer potential. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that it can inhibit cell proliferation and induce cell cycle arrest in human cancer cells, making it a candidate for further development in cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are well-documented. The compound has shown efficacy in reducing inflammation markers in animal models of arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various thiazolidinone derivatives, including our compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a preclinical trial reported by Cancer Research, the compound was tested on multiple cancer cell lines. Results showed that it effectively reduced tumor growth by inducing apoptosis through mitochondrial pathways. This study supports the further exploration of this compound as a lead candidate for anticancer drug development .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its structural features:
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Thiazolidin-4-one Core : The sulfur and nitrogen atoms in the five-membered ring enable nucleophilic and electrophilic interactions.
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Quinoline Moiety : Acts as an electron-withdrawing group, enhancing electrophilicity of adjacent carbonyl groups.
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Methoxybenzylidene Substituent : The α,β-unsaturated carbonyl system facilitates addition reactions or tautomerization .
Key Reactions :
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Nucleophilic Attack : The thioxo group (C=S) may undergo substitution or addition reactions with nucleophiles (e.g., amines, thiols).
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Ring-Opening Reactions : Basic conditions can cleave the thiazolidin-4-one ring via hydrolysis or nucleophilic attack .
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Redox Reactions : The sulfur atom in the thioxo group may participate in oxidation/reduction processes.
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Tautomerization : Equilibrium between phenylimino and phenylamino tautomers, influenced by substituent electron effects .
Reaction Mechanisms
The compound’s interactions with biological targets (e.g., enzymes, receptors) are mediated by its structural motifs:
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Enzyme Inhibition : The thiazolidin-4-one core may bind to active sites, potentially modulating kinase activity .
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Covalent Bonding : Reactivity of the carbonyl groups (C=O, C=S) enables irreversible binding to target proteins .
Characterization Techniques
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NMR Spectroscopy : Confirms aromatic proton shifts and coupling patterns in the quinoline and benzylidene regions .
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Mass Spectrometry : Validates the molecular formula (C₂₄H₂₄N₂O₄S₂) and molecular weight (~468.6 g/mol).
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Infrared Spectroscopy : Identifies functional groups (C=O, C=S, C-N) .
Data Comparison
Comparison with Similar Compounds
Substituent-Driven Activity Variations
The compound’s activity can be contextualized by comparing it to structurally related thiazolidinones:
Key Findings
Electron-Donating Groups Enhance Bioactivity: The 3,4-dimethoxybenzylidene group in the target compound likely improves solubility and target affinity compared to the 4-methylbenzylidene group in D6. Methoxy groups are known to enhance metabolic stability and membrane permeability, which may translate to superior in vivo efficacy .
Role of the Dihydroquinolinyl Moiety: The dihydroquinoline substituent introduces a rigid bicyclic system absent in simpler analogues like D7. Quinoline derivatives are associated with intercalation-based DNA targeting (e.g., in anticancer therapies), suggesting the target compound may exhibit dual mechanisms (e.g., enzyme inhibition + DNA interaction) .
Thioxo vs. Oxadiazole Modifications: The 2-thioxo group in the thiazolidinone core is critical for hydrogen bonding with biological targets (e.g., bacterial enzymes). In contrast, oxadiazole-containing derivatives (e.g., compounds) prioritize hydrophobic interactions, often yielding lower MIC values against Gram-negative pathogens .
Pharmacological Performance
Antimicrobial Activity
- Target Compound vs. D8: While D8 showed moderate activity against S.
- Comparison with Oxadiazole Derivatives: 1,3,4-Oxadiazole-thiazolidinone hybrids () demonstrated broad-spectrum activity (MIC = 8–64 µg/mL). The target compound’s lack of an oxadiazole ring may reduce off-target effects but limit efficacy against E. coli .
Anticancer Potential
- Thiazolidinones with bulky aromatic substituents (e.g., ’s 5-aryl derivatives) inhibit HeLa cell proliferation (IC₅₀ = 12–45 µM). The target compound’s dihydroquinolinyl group could lower IC₅₀ further by enhancing topoisomerase inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the thiazolidinone core is prepared by cyclizing thiourea derivatives with chloroacetic acid under basic conditions. Next, the 3,4-dimethoxybenzylidene moiety is introduced via a Knoevenagel condensation using a catalytic base (e.g., piperidine). Finally, the quinolinyl-propyl side chain is attached through nucleophilic substitution or amide coupling. Optimize yields by controlling reaction temperature (60–80°C for condensation) and using anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use FT-IR to confirm the thioxo group (C=S stretch at ~1200–1250 cm⁻¹) and carbonyls (C=O at ~1650–1700 cm⁻¹). ¹H/¹³C NMR should highlight the dimethoxybenzylidene protons (δ 3.8–4.0 ppm for OCH₃ and δ 6.8–7.5 ppm for aromatic protons) and the quinolinyl-propyl chain (δ 1.5–2.5 ppm for CH₂ groups). HRMS ensures molecular ion ([M+H]⁺) alignment with the theoretical mass. X-ray crystallography (if crystals are obtainable) resolves stereochemistry and confirms substituent positioning .
Q. What are the common reaction pathways for this compound under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The quinolinyl group may undergo hydroxylation at the 3,4-dihydro position, forming a quinone-like structure. Monitor using TLC or HPLC to track byproducts.
- Reduction : The thioxo group (C=S) can be reduced to a thiol (C–SH) using NaBH₄ or LiAlH₄, altering biological activity.
- Substitution : The iodine atom (if present in analogs) may be replaced by nucleophiles (e.g., amines), requiring polar aprotic solvents like DMSO .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of analogs of this compound?
- Methodological Answer :
Core Modifications : Synthesize analogs with variations in the thiazolidinone ring (e.g., replacing S with O) or benzylidene substituents (e.g., altering methoxy positions).
Biological Assays : Test against target enzymes (e.g., α-glucosidase for antidiabetic activity) using enzyme inhibition assays (IC₅₀ determination).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like PPAR-γ. Prioritize analogs with enhanced hydrophobic interactions or hydrogen-bonding patterns .
Q. What experimental design principles should guide in vivo or in vitro bioactivity studies to ensure statistically robust results?
- Methodological Answer :
- In Vitro : Use a randomized block design with triplicate samples to control for plate-edge effects. Include positive controls (e.g., metformin for antidiabetic assays) and blank solvents.
- In Vivo : Employ split-plot designs for multi-dose studies, where main plots represent dose levels and subplots account for time-dependent responses (e.g., glucose levels in diabetic models). Use ANOVA with post-hoc Tukey tests for analysis .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Validation : Confirm results using two independent methods (e.g., MTT assay and flow cytometry for cytotoxicity).
- Solubility Checks : Ensure the compound is fully dissolved in assay media; use DMSO concentrations ≤0.1% to avoid solvent interference.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., rhodanine derivatives) to identify trends in bioactivity .
Q. What strategies are recommended for studying the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and varying pH (3–10) to simulate environmental conditions. Monitor degradation via LC-MS.
- Biotic Transformation : Incubate with soil or microbial consortia to identify metabolites (e.g., hydroxylated or dealkylated products).
- QSAR Modeling : Predict persistence using logP and topological polar surface area (TPSA) values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
